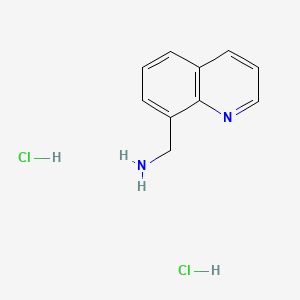

Quinolin-8-ylmethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-8-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGDDHHJSFNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Quinolin-8-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination or functionalization of quinoline derivatives under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios of reagents (e.g., hydrazine hydrate for hydrazino derivatives) are critical for achieving >80% purity . Post-synthesis, acidification with HCl precipitates the dihydrochloride salt, enhancing solubility for biological testing.

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C) to verify aromatic proton environments and chloride counterion presence, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (>95% purity threshold). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How does the dihydrochloride form improve the compound’s applicability in biological assays compared to the free base?

- Methodology : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS), enabling direct use in cell culture or in vivo models without organic solvents. Stability studies (e.g., pH 7.4 at 37°C for 24 hours) confirm minimal degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during quinoline ring functionalization?

- Methodology : Employ kinetic vs. thermodynamic control strategies:

- Low temperatures (0–5°C) favor selective bromination at the 8-position .

- Catalytic additives (e.g., Pd/C for cross-coupling) reduce side reactions. Monitor intermediates via TLC or in situ FTIR to adjust reagent addition rates .

Q. What experimental designs are effective for evaluating the antimicrobial activity of Quinolin-8-ylmethanamine derivatives against multidrug-resistant pathogens?

- Methodology :

- In vitro : Use MIC/MBC assays against P. aeruginosa or S. aureus biofilms, comparing potency to clinical benchmarks (e.g., ciprofloxacin). Include cytotoxicity controls (e.g., fibroblast viability assays) .

- In vivo : Murine burn wound models assess colonization inhibition. Contradictions between in vitro cytotoxicity (e.g., fibroblast apoptosis) and in vivo tolerability require histopathological validation .

Q. How should researchers address discrepancies in biological activity data between structural analogs (e.g., 6-bromo vs. 8-methyl substituents)?

- Methodology : Perform SAR studies with computational docking (e.g., AutoDock Vina) to compare binding affinities to bacterial topoisomerases or mammalian histamine receptors. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies validate the suitability of GC-FID or LC-MS methods for quantifying this compound in complex matrices (e.g., soil or plasma)?

- Methodology : Follow ICH guidelines for linearity (R² > 0.995), recovery rates (85–115%), and LOQ/LOD determination. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Data Contradiction Analysis

Q. How can conflicting results between in vitro cytotoxicity and in vivo safety profiles be reconciled?

- Methodology :

- In vitro limitations : 2D cell cultures may overstate toxicity due to static exposure. Transition to 3D organoids or flow-based systems to mimic dynamic in vivo conditions .

- Pharmacokinetic factors : Plasma protein binding or metabolic clearance (e.g., CYP450 assays) may reduce free compound concentrations in vivo .

Q. Why do certain quinoline derivatives exhibit variable stability under identical storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Correlate degradation products (e.g., oxidation at the 8-position) with structural motifs using QSAR models .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity (HPLC-grade), moisture control (Schlenk line for air-sensitive steps), and batch-to-batch NMR comparisons .

- Biological Assay Design : Include sham-treated controls and blinded scoring for in vivo studies to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.